molecular formula C23H20FN3O4S2 B2408385 Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 362501-59-5

Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2408385
CAS No.: 362501-59-5
M. Wt: 485.55
InChI Key: KURGKYKEOBQEPC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C23H20FN3O4S2 and its molecular weight is 485.55. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a thieno[3,2-d]pyrimidine core. Its molecular formula is C20H22FN3O4SC_{20}H_{22}FN_3O_4S, with a molecular weight of approximately 405.47 g/mol. The presence of the 4-fluorophenyl group and the thioacetamido moiety are crucial for its biological interactions.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit key kinases such as GSK-3β and ROCK-1. These kinases play significant roles in cellular signaling pathways related to inflammation and neurodegeneration .
  • Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells .
  • Neuroprotective Effects : Studies have demonstrated that related compounds can protect neuronal cells from damage induced by toxic agents like okadaic acid, highlighting their potential in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and similar compounds:

Activity TypeEffectReference
Kinase InhibitionGSK-3β IC50 = 8 nM
ROCK-1 IC50 = 2.3 µM
Anti-inflammatoryReduced NO production
Suppressed cytokines
NeuroprotectionProtection against tau hyperphosphorylation

Case Studies

Several studies have investigated the biological activity of related compounds:

  • GSK-3β Inhibition : A study reported that a compound structurally similar to this compound exhibited potent GSK-3β inhibition (IC50 = 8 nM), which is significant for potential applications in Alzheimer's disease treatment .
  • Inflammation Models : In vitro models using microglial BV-2 cells demonstrated that the compound could significantly reduce inflammatory markers in response to lipopolysaccharide stimulation .

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S2/c1-2-31-22(30)14-3-7-16(8-4-14)25-19(28)13-33-23-26-18-11-12-32-20(18)21(29)27(23)17-9-5-15(24)6-10-17/h3-10H,2,11-13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURGKYKEOBQEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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